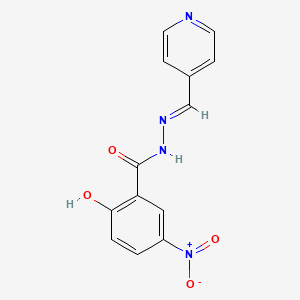

2-hydroxy-5-nitro-N'-(4-pyridinylmethylene)benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-hydroxy-5-nitro-N'-(4-pyridinylmethylene)benzohydrazide, also known as HNPyB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Anticorrosive Applications

Quinoline derivatives, sharing structural similarities with 2-hydroxy-5-nitro-N'-(4-pyridinylmethylene)benzohydrazide, are noted for their effectiveness as anticorrosive materials. These compounds form stable chelating complexes with metallic surfaces, offering protection against corrosion, a critical aspect in material science and engineering (Verma, Quraishi, & Ebenso, 2020).

Pharmacological Properties

The review of pharmacological properties of polyfunctional "hybrid" compounds, including nitroxyl radicals and natural compounds, reveals that introducing a nitroxyl fragment can enhance biological activity, reduce toxicity, or increase selective cytotoxicity. This suggests that compounds like this compound could have potential as pharmacological agents (Grigor’ev, Tkacheva, & Morozov, 2014).

Bioactive Heterocyclic Compound Applications

A comprehensive review on coumarins, which are structurally related to this compound, emphasizes their significance in natural compounds and synthetic chemistry. These compounds find applications in pharmaceutical, perfumery, and agrochemical industries due to their physical, chemical, and biological properties (Yoda, 2020).

Minor Groove Binder Applications

Hoechst 33258, a compound with two benzimidazole groups and one phenol group, like the structural motifs in this compound, binds strongly to the minor groove of B-DNA. This suggests potential applications in genomics and cellular biology, where such compounds could be used for DNA staining, analysis, and perhaps even as tools for genetic manipulation (Issar & Kakkar, 2013).

Triazine Scaffold in Medicinal Chemistry

The triazine scaffold, characterized by its nitrogen-substituted benzene ring, exhibits a wide spectrum of biological activities. Although not directly related to this compound, the study highlights the importance of nitrogen-containing heterocycles in developing drugs with antibacterial, antifungal, anti-cancer, and other activities. This underscores the potential for exploring the biological activities of this compound and similar compounds in drug discovery (Verma, Sinha, & Bansal, 2019).

Propriétés

IUPAC Name |

2-hydroxy-5-nitro-N-[(E)-pyridin-4-ylmethylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O4/c18-12-2-1-10(17(20)21)7-11(12)13(19)16-15-8-9-3-5-14-6-4-9/h1-8,18H,(H,16,19)/b15-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTANMVWQSVMAIH-OVCLIPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NN=CC2=CC=NC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N/N=C/C2=CC=NC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-1-(4-methyl-5-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5600168.png)

![2,4-dimethyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-1,3-thiazole-5-carboxamide](/img/structure/B5600179.png)

![2-chloro-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-methylbenzamide](/img/structure/B5600214.png)

![9-(2-methylbenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5600250.png)

![1-{1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-piperidinyl}-3-phenyl-1-propanol](/img/structure/B5600253.png)

![2-[(4-bromobenzyl)thio]-1-methyl-1H-imidazole](/img/structure/B5600258.png)

![1'-allylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5600262.png)

![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B5600263.png)

![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5600268.png)

![N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-oxo-2-(1-piperidinyl)acetohydrazide](/img/structure/B5600269.png)